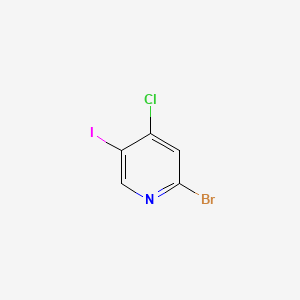

2-Bromo-4-chloro-5-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery

The pyridine motif is a key structural component in a multitude of biologically active compounds and functional materials. Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing the solubility and pharmacokinetic properties of drug molecules. Furthermore, the pyridine ring serves as a versatile scaffold that can be functionalized at various positions to modulate biological activity and target selectivity.

Overview of Polysubstituted Pyridine Derivatives

Polysubstituted pyridines are compounds in which multiple hydrogen atoms on the pyridine ring are replaced by other functional groups. The nature and position of these substituents significantly influence the chemical and physical properties of the molecule. The synthesis of specifically substituted pyridines is a central theme in organic chemistry, with numerous methods developed for their construction. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.orgthieme-connect.comorganic-chemistry.org The controlled, stepwise introduction of substituents onto the pyridine core is a powerful strategy for creating molecular diversity and for the synthesis of complex target molecules. nih.gov

Research Landscape of Trihalogenated Pyridines

Trihalogenated pyridines are a subclass of polysubstituted pyridines that have gained considerable attention as versatile building blocks in organic synthesis. The differential reactivity of the various carbon-halogen bonds allows for selective functionalization through a variety of cross-coupling reactions.

The synthesis of trihalogenated pyridines often presents significant challenges related to regioselectivity. Direct halogenation of the pyridine ring can lead to mixtures of isomers, which are often difficult to separate. chemrxiv.org Therefore, the development of synthetic routes that allow for the precise installation of three different halogens at specific positions is an active area of research.

A notable example of the synthesis of a trihalogenated pyridine is the preparation of 2-Bromo-4-chloro-5-iodopyridine . A documented synthesis starts from 2-bromo-5-iodopyridin-4-amine. nih.govacs.org In this process, a Sandmeyer reaction is employed to convert the 4-amino group into a chloro group, yielding the target compound. nih.govacs.org The starting material, 2-bromo-5-iodopyridin-4-amine, can be prepared by the iodination of 2-bromopyridin-4-amine. nih.govacs.org

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Product |

| 1 | 2-Bromopyridin-4-amine | Iodine monochloride, Sodium acetate, Acetic acid | 2-Bromo-5-iodopyridin-4-amine |

| 2 | 2-Bromo-5-iodopyridin-4-amine | tert-Butyl nitrite, Copper(I) chloride, Acetonitrile (B52724) | This compound |

Data sourced from references nih.govacs.org.

This synthetic sequence highlights a common strategy in pyridine chemistry: the use of an amino group as a directing group and a precursor to other functionalities.

The distinct reactivity of the C-I, C-Br, and C-Cl bonds in trihalogenated pyridines like this compound makes them highly valuable intermediates for sequential cross-coupling reactions. Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This differential reactivity allows for the stepwise and regioselective introduction of different substituents.

For instance, the iodine at the 5-position can be selectively targeted in a Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed cross-coupling reactions, leaving the bromine and chlorine atoms untouched for subsequent transformations. rsc.org This "selective functionalization" is a powerful tool for the efficient construction of highly complex and polysubstituted pyridine derivatives.

While the primary reported use of this compound is as an intermediate in the synthesis of complex heterocyclic compounds for medicinal chemistry applications, nih.govacs.org its full reactive potential remains largely unexplored. The presence of three distinct halogen atoms offers a rich platform for the development of novel synthetic methodologies and the creation of diverse molecular libraries for drug discovery and materials science. Future research will likely focus on further exploiting the differential reactivity of the carbon-halogen bonds in this and similar trihalogenated pyridines to access novel chemical space.

Properties

IUPAC Name |

2-bromo-4-chloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUEIACPFVIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744292 | |

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-37-5 | |

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 5 Iodopyridine

Carbon-Halogen Bond Activation

The selective activation of a specific carbon-halogen bond in polyhalogenated pyridines is a key strategy for their stepwise functionalization. This selectivity is often dictated by the nature of the halogen, the reaction conditions, and the reagents employed.

Ortho-Lithiation and Metal-Halogen Exchange Reactions

Ortho-lithiation, a directed metalation reaction, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of halopyridines, the position of lithiation is influenced by the directing ability of the halogen atoms and the nitrogen atom of the pyridine (B92270) ring. The use of strong lithium bases, such as lithium diisopropylamide (LDA), can lead to deprotonation at a position ortho to a directing group. For instance, the lithiation of 2-chloropyridine (B119429) and 3-chloropyridine (B48278) with LDA occurs regioselectively at the C-3 and C-4 positions, respectively. researchgate.net

Metal-halogen exchange is another important method for generating organometallic intermediates from halogenated pyridines. This reaction typically involves the use of organolithium or magnesium reagents. The rate of exchange is dependent on the halogen, with the C-I bond being the most reactive, followed by C-Br and then C-Cl. This differential reactivity allows for selective exchange at the most labile halogen site. For example, treatment of 2,5-dibromo-4-iodopyridine (B1400602) with LDA can lead to selective metal-halogen exchange at the iodine-bearing carbon. arkat-usa.org

The stability of the resulting lithiated species is a critical factor. For instance, 3-chloro-4-lithiopyridine is stable at low temperatures (-78 °C) but decomposes at higher temperatures. researchgate.net In some cases, the initially formed organometallic species can undergo rearrangement, a phenomenon known as the "halogen dance," where the metal and halogen substituents exchange positions. researchgate.net

Reactivity Differences of Bromo, Chloro, and Iodo Substituents

The reactivity of the C-X (X = I, Br, Cl) bonds in 2-bromo-4-chloro-5-iodopyridine is a key determinant of its synthetic utility. The general order of reactivity for halogen displacement in nucleophilic aromatic substitution and cross-coupling reactions is C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength of the C-X bond as the size of the halogen increases.

This differential reactivity is exploited in sequential cross-coupling reactions to introduce different substituents at specific positions on the pyridine ring. For example, in a polyhalogenated pyridine containing both iodine and bromine, a Sonogashira coupling can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent transformation. atlanchimpharma.com Similarly, in Suzuki-Miyaura coupling reactions of dihalopyridines, the reaction often occurs preferentially at the position bearing the more reactive halogen. For example, 5-bromo-2-chloropyridine (B1630664) undergoes Suzuki-Miyaura coupling at the C-5 position, displacing the bromine atom. rsc.org

The electronic environment of the pyridine ring also plays a crucial role. Electron-withdrawing groups can enhance the reactivity of the halogens towards nucleophilic attack. The position of the halogen on the pyridine ring also influences its reactivity. Halogens at the 2- and 4-positions are generally more activated towards nucleophilic substitution than those at the 3-position due to resonance stabilization of the Meisenheimer intermediate.

Cross-Coupling Reactions of this compound

Cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of multiple, differentially reactive halogen atoms makes this compound an excellent substrate for these transformations, allowing for the controlled and sequential introduction of various functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. nih.gov In the case of polyhalogenated pyridines, the site of the coupling can be controlled by carefully selecting the reaction conditions and the nature of the halogen.

The general reactivity order of C-I > C-Br > C-Cl is typically observed in Suzuki-Miyaura couplings. This allows for the selective arylation or vinylation at the most reactive C-I bond of this compound, while leaving the C-Br and C-Cl bonds available for further functionalization. For instance, the selective Suzuki-Miyaura coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various arylboronic acids occurs at the C-I bond. arkat-usa.org The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield. nih.govarkat-usa.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halopyridines

| Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(OAc)₂ / Ligand | 5-Aryl-2-chloropyridine | - | rsc.org |

| 2-Chloro-5-iodopyridine | Arylboronic acid | Pd catalyst | 2-Chloro-5-arylpyridine | High | arkat-usa.org |

| 4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(5-Chloro-8-phenylpyrido[4,3-d]pyrimidin-2-yl)morpholine | 95 | arkat-usa.org |

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. sci-hub.se Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on polyhalogenated pyridines can be performed with high regioselectivity.

The greater reactivity of the C-I bond compared to C-Br and C-Cl bonds allows for selective alkynylation at the 5-position of this compound. This has been demonstrated in the synthesis of various substituted pyridines where a Sonogashira coupling is the initial step in a sequence of functionalization reactions. researchgate.netatlanchimpharma.com For example, the reaction of 5-bromo-3-iodo-2-aminopyridine with a terminal alkyne proceeds selectively at the C-3 iodo position. atlanchimpharma.com

Table 2: Regioselective Sonogashira Coupling of a Dihalopyridine

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-3-iodo-2-aminopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Bromo-2-amino-3-(trimethylsilylethynyl)pyridine | 90 | atlanchimpharma.com |

This table illustrates the high selectivity achievable in Sonogashira couplings of polyhalogenated pyridines.

Negishi Cross-Coupling and Other Organometallic Transformations

The Negishi cross-coupling, which utilizes organozinc reagents, is another valuable tool for C-C bond formation. Similar to other palladium-catalyzed cross-coupling reactions, it can be applied to the selective functionalization of polyhalogenated pyridines. The reactivity of the different halogens follows the same general trend, allowing for controlled, stepwise introduction of substituents.

Other organometallic transformations can also be employed for the functionalization of this compound. For instance, organotin reagents can be used in Stille coupling reactions. researchgate.net Furthermore, the initial product of a metal-halogen exchange or ortho-lithiation can be trapped with various electrophiles to introduce a wide range of functional groups. researchgate.netresearchgate.net These subsequent reactions can include alkylation, acylation, and the introduction of other heteroatoms.

The ability to perform a sequence of different organometallic reactions on a single polyhalogenated pyridine substrate, such as this compound, underscores its importance as a versatile building block in the synthesis of complex, highly functionalized pyridine-based molecules.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary pathway for the functionalization of this compound. The electron-withdrawing nature of the pyridine ring nitrogen atom deactivates the ring towards electrophilic attack but strongly activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. In this compound, both the C2 and C4 positions are substituted with halogens, making them potential sites for substitution.

The regioselectivity of SNAr reactions on this compound is dictated by the electronic activation provided by the ring nitrogen and the nature of the halogen at each position. Generally, for 2,4-dihalopyridines, nucleophilic attack is favored at the C4 (para) position. researchgate.net This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the transition state and the resulting Meisenheimer intermediate through resonance more effectively when the attack is at the para position.

While no specific experimental data for this compound is extensively published, the expected regioselectivity with various nucleophiles can be predicted based on established principles for analogous compounds. The C4-chloro position is anticipated to be the primary site of reaction for a wide range of nucleophiles.

Table 1: Predicted Regioselectivity of SNAr on this compound Predictions are based on established reactivity principles for polyhalogenated pyridines.

| Nucleophile Type | Example Nucleophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Oxygen Nucleophiles (Hard) | Sodium Methoxide (NaOCH₃) | 2-Bromo-5-iodo-4-methoxypyridine | Attack is favored at the electronically activated C4 position. |

| Sulfur Nucleophiles (Soft) | Sodium Thiophenoxide (NaSPh) | 2-Bromo-5-iodo-4-(phenylthio)pyridine | Soft nucleophiles readily attack the C4 position in halopyridines. |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | 4-Amino-2-bromo-5-iodopyridine | Amination typically occurs at the C4 position in 2,4-dihalopyridines. |

| Phosphorus Nucleophiles | Triphenylphosphine (PPh₃) | (2-Bromo-5-iodo-pyridin-4-yl)triphenylphosphonium chloride | Phosphines attack the most electrophilic site, C4, often requiring specific activation. nih.gov |

Inductive Effect (Ring Activation): The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a high-energy intermediate (Meisenheimer complex). sci-hub.se This step is accelerated by strong electron-withdrawing groups that stabilize the developing negative charge. The inductive effect of halogens follows the order F > Cl > Br > I. Therefore, a fluorine atom is the most activating, and an iodine atom is the least. In this compound, the chlorine at C4 is more activating than the bromine at C2.

Leaving Group Ability (Fugacity): The second step of the SNAr mechanism involves the expulsion of the halide ion. The better the leaving group, the faster this step occurs. Leaving group ability is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion, and it follows the order I > Br > Cl > F.

In SNAr reactions, this leads to the "element effect," where the C-F bond, despite being the strongest, is often the most reactive because the first step (nucleophilic attack) is typically rate-limiting. sci-hub.se For this compound, substitution will occur at the site that is both sufficiently activated and has a good leaving group. The C4 position is electronically favored for attack over the C2 position. The competition is between C4-Cl and C2-Br. The superior activation at the C4 position by the para nitrogen lone pair, combined with the strong inductive effect of chlorine, makes the C4-Cl bond the most probable site for nucleophilic substitution. The C5-I bond is not at a position activated for SNAr and thus does not typically participate as a leaving group in this mechanism.

Mechanistic Studies of Transformation Reactions

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions. For this compound, mechanistic investigations draw from the extensive study of simpler halopyridines.

The cornerstone of the SNAr pathway is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. When a nucleophile (Nu⁻) attacks the C4 position of this compound, it forms a tetrahedral intermediate where the negative charge is delocalized across the pyridine ring and stabilized by the electronegative nitrogen atom. This intermediate is then rearomatized by the expulsion of the chloride leaving group.

Under certain conditions, other intermediates can be formed. For instance, reactions involving phosphine (B1218219) nucleophiles on halopyridines have been shown to proceed through N-phosphonium pyridinium (B92312) dicationic intermediates. nih.gov This alternative activation mode can facilitate substitution even with poor leaving groups like iodide, although in this molecule, the C4-Cl remains the most likely reaction site.

Kinetics: The SNAr reaction of this compound is expected to follow second-order kinetics, being first order with respect to both the pyridine substrate and the nucleophile. udd.cl Kinetic studies on analogous systems demonstrate that the rate is highly dependent on the solvent, the nature of the nucleophile, and the identity of the halogen leaving group. udd.clrsc.org The rate-determining step is the formation of the Meisenheimer complex, which is reflected in the activation order (F > Cl > Br > I). Therefore, the reaction at the C4-Cl position is anticipated to be kinetically faster than at the C2-Br position, assuming the nucleophile is not exceptionally bulky to be sterically hindered from attacking the C4 position.

Spectroscopic and Structural Elucidation of 2 Bromo 4 Chloro 5 Iodopyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts of ¹H and ¹³C nuclei provide valuable information about the electronic environment of the atoms within the molecule.

The ¹H NMR spectrum of 2-bromo-4-chloro-5-iodopyridine is expected to show two signals corresponding to the two protons on the pyridine (B92270) ring. The substitution pattern (2-bromo, 4-chloro, 5-iodo) leaves protons at the C3 and C6 positions. The chemical shifts of these protons are influenced by the electronegativity and position of the halogen substituents.

Based on the analysis of related compounds like 2-bromopyridine (B144113) chemicalbook.com and other halogenated pyridines, the proton at the C6 position (adjacent to the nitrogen atom) is expected to resonate at a lower field (higher ppm) compared to the proton at the C3 position. The electron-withdrawing effects of the halogens will generally shift the proton signals downfield.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 7.50 - 7.80 |

| H-6 | 8.30 - 8.60 |

| Disclaimer: These are predicted values based on data from related compounds and general spectroscopic principles. |

For comparison, the observed ¹H NMR chemical shifts for 2-bromopyridine show signals at approximately 8.36 ppm (H-6), 7.56 ppm (H-4), 7.49 ppm (H-5), and 7.26 ppm (H-3) in CDCl₃ chemicalbook.com. In 2-bromo-5-iodopyridine, the protons are observed at distinct chemical shifts, providing a reference for the influence of both bromine and iodine on the pyridine ring chemicalbook.com.

The ¹³C NMR spectrum of this compound will exhibit five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly affected by the attached halogens. The carbons directly bonded to the halogens (C-2, C-4, and C-5) will show the most pronounced shifts.

The carbon attached to bromine (C-2) is expected to be significantly downfield. Similarly, the carbon attached to chlorine (C-4) and iodine (C-5) will also be deshielded. The carbon adjacent to the nitrogen (C-6) will also appear at a lower field.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 142.0 - 145.0 |

| C-3 | 125.0 - 128.0 |

| C-4 | 148.0 - 151.0 |

| C-5 | 95.0 - 98.0 |

| C-6 | 152.0 - 155.0 |

| Disclaimer: These are predicted values based on data from related compounds and general spectroscopic principles. |

For instance, in the structurally related 2-bromo-4-chloro-5-nitropyridine, the carbon atoms of the pyridine ring show distinct resonances reflecting the strong electron-withdrawing nature of the substituents smolecule.com.

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, multidimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between the protons on C-3 and C-6 if any long-range coupling exists, although this is less likely in a highly substituted pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals at H-3 and H-6 to their corresponding carbon signals, C-3 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. For example, the H-3 proton would be expected to show correlations to C-2, C-4, and C-5. The H-6 proton would likely show correlations to C-2 and C-5. These correlations would provide conclusive evidence for the substitution pattern.

The application of such techniques has been demonstrated in the structural elucidation of other complex heterocyclic systems, including various substituted pyridines rsc.orgsemanticscholar.org.

Vibrational Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. The C-H stretching vibrations of the two aromatic protons will appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-X (X = Br, Cl, I) stretching vibrations will occur at lower frequencies.

Predicted IR Absorption Bands for this compound

| Vibration | Predicted Wavenumber (cm⁻¹) |

| C-H stretching | 3000 - 3100 |

| C=C, C=N stretching | 1400 - 1600 |

| C-Cl stretching | 700 - 800 |

| C-Br stretching | 600 - 700 |

| C-I stretching | 500 - 600 |

| Disclaimer: These are predicted values based on data from related compounds and general spectroscopic principles. |

The IR spectra of related compounds like 2-bromo-5-chloropyridine (B189627) show characteristic absorptions for the C-Br and C-Cl bonds, which can be used as a reference nih.gov.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the pyridine ring and the C-X bonds. The symmetric ring breathing mode is a particularly characteristic Raman band for pyridines.

Predicted Raman Shifts for this compound

| Vibration | Predicted Raman Shift (cm⁻¹) |

| Ring breathing | 980 - 1020 |

| C-Cl stretching | 700 - 800 |

| C-Br stretching | 600 - 700 |

| C-I stretching | 500 - 600 |

| Disclaimer: These are predicted values based on data from related compounds and general spectroscopic principles. |

Studies on other halopyridines have shown that Raman spectroscopy is a powerful technique for identifying the vibrational modes associated with the carbon-halogen bonds researchgate.net. For example, the Raman spectrum of 2-bromo-5-chloropyridine has been documented and provides a basis for comparison nih.gov.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. It provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound itself is not publicly available, the structure of its isomer, 2,5-dibromo-4-iodopyridine (B1400602) , has been determined and provides valuable insights into the expected geometry. arkat-usa.org

The analysis of this related structure reveals that the pyridine ring is essentially planar, a common feature for aromatic systems. The halogen substituents lie within this plane. The bond lengths and angles are consistent with a hybrid of C-C, C=C, C-N, and C=N bonds characteristic of an aromatic heterocyclic ring. The carbon-halogen bond lengths will follow the expected trend based on the covalent radii of the halogens (C-I > C-Br > C-Cl). In the case of 2,5-dibromo-4-iodopyridine, the C-Br bond lengths were reported to be approximately 1.88 Å and the C-I bond length was around 2.09 Å. arkat-usa.org The internal angles of the pyridine ring are slightly distorted from the ideal 120° of a perfect hexagon due to the presence of the heteroatom (nitrogen) and the bulky halogen substituents.

| Parameter | Value |

|---|---|

| C(2)-Br Bond Length | ~1.88 Å |

| C(5)-Br Bond Length | ~1.88 Å |

| C(4)-I Bond Length | ~2.09 Å |

| Planarity | The pyridine ring is essentially planar. |

The solid-state architecture of halogenated compounds is often dominated by a hierarchy of non-covalent interactions, including hydrogen bonds and, notably, halogen bonds. beilstein-journals.orgnih.gov A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. beilstein-journals.org

In the crystal lattice of this compound, several types of intermolecular interactions are expected to govern the molecular packing:

Halogen Bonding (X···N): The nitrogen atom of the pyridine ring is a potent halogen bond acceptor. The halogen atoms on neighboring molecules, particularly the highly polarizable iodine and bromine, can act as halogen bond donors, leading to C-I···N or C-Br···N linkages that direct the supramolecular assembly. beilstein-journals.org The strength of these interactions typically follows the order I > Br > Cl. mdpi.com

π-π Stacking: The electron-rich aromatic pyridine rings can stack on top of one another, offset to minimize repulsion, which is a common feature in the crystal packing of aromatic molecules.

Analysis of related halopyridinium salts shows that these non-covalent forces compete and cooperate to define the final crystal structure. nih.gov The interplay between strong hydrogen bonds (if present in a derivative or co-crystal) and halogen bonds dictates the supramolecular architecture. beilstein-journals.org

Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid by combining two or more different molecules in a single crystal lattice. Halogenated pyridines are excellent candidates for co-crystallization due to their capacity to form robust and directional intermolecular interactions. mdpi.com

While no specific co-crystallization studies involving this compound have been reported, extensive research on similar systems allows for a clear prediction of its behavior. The key interaction sites for forming co-crystals are the pyridine nitrogen, which acts as a strong hydrogen and halogen bond acceptor, and the three halogen atoms, which can act as halogen bond donors. mdpi.comacs.org

Common co-formers for halopyridines include:

Dicarboxylic Acids: Molecules like adipic acid or fumaric acid can form strong O-H···N hydrogen bonds with the pyridine nitrogen. mdpi.com

Other Halogen Bond Donors/Acceptors: Co-crystallization with molecules like 1,3,5-triiodo-2,4,6-trifluorobenzene or other halogenated species can lead to complex networks held together by complementary halogen bonds. acs.org

Studies on a series of halogenated N-(pyridin-2-yl)nicotinamides have shown that bromine and iodine substituents frequently participate in structure-directing halogen bonds with oxygen atoms of carboxylic acid co-formers. mdpi.com The presence of an iodine atom, being the strongest halogen bond donor among the three, is particularly influential. In some cases, a strong C-I···N halogen bond can even be favored over a conventional O-H···N hydrogen bond, demonstrating the critical role of the halogen in determining the final supramolecular synthon. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Analysis

There are no specific Density Functional Theory (DFT) studies published for 2-bromo-4-chloro-5-iodopyridine. DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For related di- and tri-halogenated pyridines, DFT has been used to calculate properties such as bond lengths, bond angles, and Mulliken atomic charges, which are crucial for understanding the molecule's stability and reactivity. mdpi.combldpharm.com Such an analysis for this compound would provide insight into how the cumulative electron-withdrawing effects of the bromine, chlorine, and iodine atoms influence the pyridine (B92270) ring, but this research has not been conducted or published.

Molecular Orbital Analysis and Frontier Orbitals

Specific molecular orbital analyses, including the characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound are not available. The energies and spatial distributions of these frontier orbitals are critical for predicting a molecule's reactivity towards electrophiles and nucleophiles and its behavior in pericyclic reactions. mdpi.comacs.org For other substituted pyridines, the HOMO-LUMO gap is a key parameter derived from these analyses to assess chemical stability. mdpi.com Without dedicated computational studies, the specific orbital shapes, energies, and the resulting reactivity patterns for this compound remain speculative.

Prediction of Reactivity and Selectivity

Computational Modeling of Reaction Pathways

While this compound is used in chemical synthesis nih.gov, computational models detailing the pathways of its reactions are not found in the literature. Such modeling for similar compounds is used to predict the regioselectivity of substitutions and to understand reaction mechanisms, for instance in nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. rsc.org The differential reactivity of the C-Br, C-Cl, and C-I bonds makes this compound an interesting target for theoretical reaction modeling, yet no such studies have been published.

Transition State Characterization

No information is available regarding the characterization of transition states for reactions involving this compound. The calculation of transition state geometries and their associated activation energies is essential for a quantitative understanding of reaction kinetics. moldb.com This analysis would be particularly valuable for predicting which of the three halogen atoms would be preferentially substituted under various reaction conditions.

Analysis of Noncovalent Interactions

There are no dedicated studies on the noncovalent interactions, such as halogen bonding, involving this compound. Halogenated organic molecules are known to participate in halogen bonding, a directional interaction that can influence crystal packing and molecular recognition. mdpi.com Given the presence of three different halogen atoms (Br, Cl, I), this compound presents a potentially complex and interesting case for the study of competing noncovalent forces. Theoretical studies could predict the strength and directionality of these bonds, but the relevant research has not been performed.

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on a halogen atom is attracted to a nucleophilic region on an adjacent molecule. acs.org In this compound, all three halogen atoms (I, Br, and Cl) can potentially act as halogen bond donors. The strength of the σ-hole generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. acs.org

Theoretical studies on analogous polyhalogenated compounds confirm this hierarchy. DFT calculations reveal that the iodine atom possesses the most positive σ-hole, making it the strongest halogen bond donor among the three halogens present in the molecule. acs.orgmdpi.com This is a critical factor in predicting its interactions in a competitive environment. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is the most potent halogen bond acceptor site in the molecule.

Computational analyses on related systems, such as complexes between N-haloimides and substituted pyridines, have quantified the energetics of these interactions. DFT calculations for N-iodoimide-pyridine complexes show interaction energies ranging from -44 to -99 kJ/mol, while those for N-bromoimide-pyridine complexes are between -31 and -77 kJ/mol, underscoring the superior strength of iodine-mediated halogen bonds. nih.gov In the context of this compound, this suggests that in the absence of other strong acceptors, intermolecular interactions will preferentially involve the C-I∙∙∙Npy contact.

The directionality of the halogen bond is one of its defining features, with the R-X∙∙∙Y angle (where X is the halogen and Y is the acceptor) typically being close to 180°. acs.org Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are computational tools used to visualize and characterize these bonds, confirming their existence and estimating their strength through topological parameters of the electron density. mdpi.com For instance, studies on molecules containing multiple different halogens have used these methods to delineate the hierarchy of halogen bond formation, consistently showing that heavier halogens form stronger and more directionally persistent bonds. mdpi.com

Table 1: Predicted Halogen Bond Donor Strength and Characteristics This table is generated based on theoretical principles and data from analogous compounds.

| Halogen Atom (in this compound) | Predicted σ-hole Magnitude | Relative Halogen Bond Donor Strength | Typical Interaction Energy Range (kcal/mol) |

| Iodine (I) | Most Positive | Strongest | -5 to -15 |

| Bromine (Br) | Intermediate | Intermediate | -2 to -8 |

| Chlorine (Cl) | Least Positive | Weakest | -1 to -4 |

| Interaction energies are estimates based on DFT calculations for similar halogenated aromatic systems. |

Hydrogen Bonding Networks

While this compound does not possess any hydrogen atoms bonded to electronegative atoms and therefore cannot act as a hydrogen bond donor, its pyridine nitrogen atom is a capable hydrogen bond acceptor. This allows the molecule to participate in hydrogen bonding networks when co-crystallized with suitable hydrogen bond donors, such as carboxylic acids or water. mdpi.comtandfonline.com

Theoretical calculations are crucial for understanding the nature and strength of these hydrogen bonds. DFT studies on complexes of various pyridine derivatives have shown that the basicity of the pyridine nitrogen, and thus its strength as a hydrogen bond acceptor, is influenced by the electronic effects of its substituents. semanticscholar.orgresearchgate.net The three halogen atoms on the ring in this compound are electron-withdrawing, which reduces the electron density on the nitrogen atom and weakens its basicity compared to unsubstituted pyridine.

Despite this reduction in basicity, the pyridine nitrogen remains a significant site for intermolecular interactions. Computational studies on cocrystals of 2-amino-3-bromopyridine (B76627) with 4-methylbenzoic acid have demonstrated the formation of stable Npyridine∙∙∙H-O hydrogen bonds, which are primary drivers of the crystal packing. tandfonline.com In such scenarios, there is often a competition between halogen bonding and hydrogen bonding. The outcome depends on the relative strengths of the available donors and acceptors. DFT calculations on systems where both interactions are possible show that strong hydrogen bonds (e.g., O-H∙∙∙N) are often energetically more favorable than weaker halogen bonds (e.g., C-Cl∙∙∙N). semanticscholar.org However, a strong halogen bond donor like iodine could form an interaction (C-I∙∙∙O) that is competitive with a moderately strong hydrogen bond. mdpi.com

Table 2: Calculated Interaction Energies for Hydrogen and Halogen Bonds in Pyridine-based Complexes Data extracted from computational studies on analogous systems.

| Interacting Pair | Type of Interaction | System Studied | Calculated Interaction Energy (kcal/mol) | Reference |

| Pyridine∙∙∙H₂O | Hydrogen Bond | Pyridine-Water Complex | -7.6 | scirp.org |

| Pyridine∙∙∙SimI | Halogen Bond | Pyridine-N-iodosuccinimide | -14.3 to -4.8 | researchgate.net |

| Pyridine∙∙∙SimBr | Halogen Bond | Pyridine-N-bromosuccinimide | -10.3 to -3.8 | researchgate.net |

| 2,6-diaminopyridine∙∙∙Br-CF₃ | Halogen Bond | Substituted Pyridine-Halomethane | -5.26 | semanticscholar.org |

Aromatic Stacking and π-Interactions

The pyridine ring in this compound is a π-deficient aromatic system, a characteristic enhanced by the presence of three electron-withdrawing halogen substituents. This electronic feature strongly influences its ability to form aromatic stacking interactions, often referred to as π-π interactions. These interactions are a result of a complex interplay of electrostatic and dispersion forces. researchgate.net

Computational studies have shown that π-stacking interactions are highly dependent on the geometry of the interacting rings (e.g., parallel-displaced, T-shaped) and the nature of the substituents. mdpi.com For π-deficient rings like the one in this compound, interactions with electron-rich aromatic systems are particularly favorable due to complementary electrostatics (quadrupole-quadrupole interactions).

The presence of halogens also directly impacts stacking arrangements. Recent theoretical work has established that halogenation can increase the stability of π-π stacking. mdpi.com This effect becomes more pronounced with heavier halogens (I > Br > Cl > F), which is attributed not just to electrostatic changes but also to direct through-space interactions involving the substituent. The high polarizability of the halogen atoms, especially iodine and bromine, contributes significantly to the dispersion component of the interaction energy, which is a key stabilizing force in stacking. researchgate.netmdpi.com

Theoretical models of stacked dimers of similar aromatic systems, like halogenated indoles, have been analyzed using DFT. These studies quantify the interaction energies and demonstrate how halogen substitution modulates the strength and geometry of the π-stacked complex. mdpi.com For this compound, it is predicted that parallel-displaced stacking geometries would be favored to minimize repulsion and maximize attractive dispersion and electrostatic interactions. nih.gov

Applications in Advanced Organic Synthesis

Versatile Building Block for Complex Heterocyclic Systems

The trifunctional nature of 2-Bromo-4-chloro-5-iodopyridine provides chemists with a powerful platform for the synthesis of intricate heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. researchgate.net The differential reactivity of the C-Br, C-Cl, and C-I bonds allows for stepwise and controlled modifications, opening avenues to a vast chemical space.

Precursor for Polyfunctionalized Pyridines

This compound serves as an excellent precursor for the synthesis of polyfunctionalized pyridines. mdpi.com The distinct reactivity of its three halogen substituents enables chemists to introduce a variety of functional groups in a regioselective manner. This controlled functionalization is crucial for building pyridine (B92270) scaffolds with specific electronic and steric properties, which are often required for biological activity or material applications. mdpi.comsmolecule.com For instance, the iodine at the 5-position is typically the most reactive site for transformations like metal-halogen exchange, allowing for the introduction of a functional group at this position while leaving the bromo and chloro substituents intact for subsequent reactions. mdpi.com This step-wise approach is fundamental to creating highly substituted and complex pyridine derivatives.

Research has demonstrated that the 2-chloro substituent has a significant influence on the regioselectivity of functionalization reactions, a factor that can be leveraged to achieve desired substitution patterns. mdpi.com This understanding allows for the strategic design of synthetic routes to access a diverse array of polysubstituted pyridines that would be challenging to synthesize through other methods.

Construction of Fused Pyridine Rings

The strategic placement of reactive halogen sites on the this compound scaffold makes it a valuable starting point for the construction of fused pyridine ring systems. These fused heterocycles are core structures in many natural products and pharmacologically active compounds. By performing selective cross-coupling reactions or intramolecular cyclizations, chemists can build additional rings onto the pyridine core, leading to the formation of complex polycyclic aromatic systems. The ability to control the sequence of reactions at the bromo, chloro, and iodo positions provides a powerful tool for the convergent synthesis of these intricate molecular architectures.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material. This compound is an ideal scaffold for such strategies due to its multiple, orthogonally reactive sites.

Generation of Libraries of Pyridine Derivatives

The differential reactivity of the halogens in this compound allows for the systematic and combinatorial generation of libraries of pyridine derivatives. nih.gov By employing a variety of coupling partners and reaction conditions, a multitude of different substituents can be introduced at the 2-, 4-, and 5-positions. This approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR). For example, a library of analogs can be synthesized where the substituent at one position is varied while the others remain constant, allowing for the systematic probing of how different functional groups affect biological activity.

| Reaction Type | Position | Reagents/Conditions | Resulting Structure |

| Metal-Halogen Exchange | C5 (Iodo) | n-BuLi, -78 °C | 5-Lithiated intermediate |

| Suzuki Coupling | C5 (Iodo) | Arylboronic acid, Pd catalyst | 5-Aryl-2-bromo-4-chloropyridine |

| Sonogashira Coupling | C5 (Iodo) | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-2-bromo-4-chloropyridine |

| Buchwald-Hartwig Amination | C2 (Bromo) | Amine, Pd catalyst | 2-Amino-4-chloro-5-iodopyridine |

This table illustrates a selection of possible reactions and is not exhaustive.

Orthogonal Functionalization Strategies

The concept of orthogonal functionalization is central to the utility of this compound in complex synthesis. mdpi.com This strategy relies on the ability to selectively react one halogen atom in the presence of the others by choosing appropriate reaction conditions. The typical reactivity order for palladium-catalyzed cross-coupling reactions is I > Br > Cl, allowing for sequential functionalization.

For instance, a Suzuki coupling can be performed selectively at the C-I bond, followed by a Sonogashira coupling at the C-Br bond, and finally a Buchwald-Hartwig amination at the C-Cl bond. This stepwise introduction of different functionalities provides precise control over the final molecular structure. This level of control is essential for creating complex molecules with well-defined three-dimensional structures. mdpi.com

Role in Natural Product Total Synthesis

The strategic application of this compound and its analogs has been noted in the context of natural product total synthesis. mdpi.com Its utility as a versatile building block allows for the efficient construction of key pyridine-containing fragments that are later incorporated into the final natural product structure. The ability to introduce various substituents with high regioselectivity is particularly advantageous in the synthesis of complex natural products where precise control of stereochemistry and functional group placement is paramount. For example, its analog, 4-bromo-2-chloro-5-iodopyridine, has been identified as a versatile starting material in the synthesis of (+)-floyocidin B, a natural product with antimicrobial activity. mdpi.com This highlights the importance of such polyhalogenated pyridines in accessing complex and biologically relevant molecules.

Key Intermediate in Complex Molecule Construction

The utility of this compound as a key intermediate lies in its capacity to undergo sequential and site-selective cross-coupling reactions. This allows for the controlled introduction of various substituents onto the pyridine scaffold, paving the way for the assembly of intricate molecular frameworks. While direct examples of the use of this compound in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its structural similarity to other trihalogenated pyridines used in such syntheses underscores its potential.

For instance, the synthesis of complex molecules often relies on the use of "linchpin" fragments that can be elaborated in a stepwise manner. The differential reactivity of the halogens in this compound allows it to serve as such a linchpin. A synthetic strategy could involve the initial selective reaction at the most labile iodine at the 5-position, followed by a reaction at the bromine at the 2-position, and finally, a transformation involving the chlorine at the 4-position. This stepwise approach is crucial for building molecular complexity in a controlled and predictable fashion.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Position on Pyridine Ring | Relative Reactivity in Oxidative Addition |

| Iodine | 5 | Highest |

| Bromine | 2 | Intermediate |

| Chlorine | 4 | Lowest |

This hierarchy of reactivity enables chemists to design synthetic routes that selectively functionalize each position, thereby constructing complex substitution patterns that would be challenging to achieve through other methods.

Regioselective Functionalization in Natural Product Analogs

The development of analogs of natural products is a critical endeavor in medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The pyridine moiety is a privileged scaffold in drug discovery, and the ability to create a diverse library of substituted pyridines is highly valuable. This compound serves as an excellent starting material for generating such libraries of natural product analogs.

The principle of regioselective functionalization is paramount in this context. For example, in the total synthesis of the natural product (+)-floyocidin B, a structurally related compound, 4-bromo-2-chloro-5-iodopyridine, was utilized as a key intermediate. mdpi.com The synthesis demonstrated the power of regioselective halogen-metal exchange and subsequent cross-coupling reactions to build the complex core of the molecule. mdpi.com The iodine at the 5-position was selectively exchanged with magnesium, and the resulting Grignard reagent was used to form a new carbon-carbon bond. mdpi.com

This same strategy can be applied to this compound. A typical sequence could involve:

Selective Suzuki or Stille coupling at the 5-position (C-I bond): This would introduce an initial substituent.

Subsequent Sonogashira or Buchwald-Hartwig coupling at the 2-position (C-Br bond): This would add a second, different functional group.

Final modification at the 4-position (C-Cl bond): This could be achieved under more forcing conditions or via nucleophilic aromatic substitution.

This regioselective approach allows for the systematic variation of substituents around the pyridine ring, leading to the creation of a wide array of natural product analogs for structure-activity relationship (SAR) studies. The ability to fine-tune the substitution pattern is essential for optimizing the biological activity of lead compounds.

Table 2: Potential Regioselective Reactions on this compound

| Position | Halogen | Potential Reaction Type | Example Coupling Partner |

| 5 | Iodine | Suzuki, Stille, Sonogashira | Arylboronic acid, Organostannane, Terminal alkyne |

| 2 | Bromine | Suzuki, Buchwald-Hartwig | Arylboronic acid, Amine |

| 4 | Chlorine | Nucleophilic Aromatic Substitution | Amine, Thiol |

The versatility of this compound as a precursor for highly substituted pyridines makes it a compound of significant interest for synthetic chemists engaged in the discovery and development of new bioactive molecules.

Medicinal Chemistry Research and Pharmacological Implications of Derivatives

Pyridine (B92270) as a Privileged Scaffold in Drug Design

The pyridine ring is a fundamental structural motif in a vast number of pharmaceutical agents and natural products. mdpi.comresearchgate.net Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in drug design. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further enhancing binding affinity. sigmaaldrich.com The ease with which the pyridine ring can be substituted at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. researchgate.netsigmaaldrich.com The versatility of pyridine and its derivatives as both reactants and starting materials for structural modifications has long captured the attention of medicinal chemists, inspiring the creation of novel compounds with significant therapeutic potential.

Exploration of 2-Bromo-4-chloro-5-iodopyridine Derivatives as Drug Candidates

The strategic placement of bromo, chloro, and iodo substituents on the pyridine ring of this compound makes it a particularly valuable precursor for generating diverse molecular libraries for drug discovery. The differential reactivity of the carbon-halogen bonds allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. mdpi.comnih.gov This regioselective functionalization enables the synthesis of a wide range of substituted pyridine derivatives that can be screened for various biological activities.

While direct studies on this compound as a drug candidate itself are not extensively documented, its utility as a versatile starting material is evident in the synthesis of various biologically active compounds. mdpi.com For instance, related halogenated pyridines have been instrumental in the development of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases. nih.govnih.govbohrium.com The synthesis of novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors, including for VEGFR2, has been reported, highlighting the potential of such scaffolds in cancer therapy. bohrium.com

Structure-Activity Relationship (SAR) Studies on Pyridine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine scaffolds, SAR studies have revealed key insights into the features that govern their therapeutic effects. The nature, position, and number of substituents on the pyridine ring can dramatically alter a compound's potency and selectivity.

For example, in the development of inhibitors for the c-Jun N-terminal kinase (JNK), the introduction of a chlorine atom at the C-5 position of a 4-(pyrazol-3-yl)-pyridine scaffold resulted in a twofold increase in activity. nih.gov Conversely, substitution at the same position with a larger methyl group led to a decrease in potency. nih.gov In studies of thieno[2,3-b]pyridine (B153569) derivatives as Forkhead Box M1 (FOXM1) inhibitors, it was found that only compounds bearing a cyano group, regardless of the halogen at another position, effectively decreased FOXM1 expression. nih.gov Furthermore, the size of the halogen atom can also be a critical factor; in some instances, smaller halogens like fluorine and chlorine have been associated with lower IC50 values (indicating higher potency) compared to larger halogens like iodine. mdpi.com These studies underscore the intricate relationship between the substitution pattern on the pyridine ring and the resulting biological activity, guiding the rational design of more effective therapeutic agents.

Synthesis of Biologically Active Compounds

The unique chemical reactivity of this compound makes it an important intermediate in the synthesis of a variety of biologically active compounds. The distinct electronic and steric properties of the three halogen atoms allow for controlled and selective chemical modifications.

Precursors for Enzyme Inhibitors and Receptor Agonists

Halogenated pyridines, including structures similar to this compound, serve as key precursors in the synthesis of various enzyme inhibitors. For instance, di- and trihalogenated 1H-triazolo[4,5-b]pyridines have been synthesized and identified as potent inhibitors of casein kinase 2 (CK2), a protein kinase implicated in cancer. nih.gov The IC50 values for the most active compounds against CK2α were in the low micromolar range. nih.gov Similarly, halogenated pyridines have been utilized in the synthesis of novel inhibitors of c-Jun N-terminal kinase (JNK), another important therapeutic target. nih.gov

In the realm of receptor-targeted therapies, a related compound, 2-chloro-5-iodopyridine, has been used to synthesize ligands for the G protein-coupled estrogen receptor (GPR30). nih.gov The resulting iodinated tetrahydroquinolines demonstrated partial agonist or antagonist activity at the receptor, highlighting the potential of such halogenated pyridine precursors in developing receptor modulators. nih.gov

Below is a table summarizing the inhibitory activities of some pyridine derivatives against various enzymes.

| Derivative Class | Target Enzyme | Key Structural Features | IC50/Ki (nM) | Reference |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | 5-Chloro substitution | IC50 = 80 | nih.gov |

| 1H-Triazolo[4,5-b]pyridines | CK2α | Dihalogenated | IC50 = 2560 | nih.gov |

| 1H-Triazolo[4,5-b]pyridines | CK2α | Trihalogenated | IC50 = 3820 | nih.gov |

Development of Antimicrobial Agents

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic resistance. Pyridine derivatives have been extensively investigated for their antimicrobial properties. While direct studies on antimicrobial agents derived from this compound are not abundant, research on other substituted pyridines provides a strong rationale for its potential in this area.

A variety of pyridine derivatives have shown significant activity against both bacteria and fungi. For example, certain 2-amino-5-substituted pyridine derivatives have demonstrated notable fungicidal and bactericidal activity. nih.gov In some series of pyridine derivatives, the introduction of a thiophenol moiety led to the strongest antimicrobial activity. nih.gov The development of pyridine-based sulfa drugs has also yielded compounds with high activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for some antimicrobial pyridine derivatives.

| Derivative Class | Target Organism | Key Structural Features | MIC (µg/mL) | Reference |

| Imidazo[2,1-b] nih.govbohrium.comCurrent time information in Bangalore, IN.thiadiazole-pyridines | S. aureus | 4-Fluoro substitution | 0.5 | |

| Imidazo[2,1-b] nih.govbohrium.comCurrent time information in Bangalore, IN.thiadiazole-pyridines | Fungus ATCC 9763 | 4-Fluoro substitution | 8 | |

| Pyridine-based sulfa drugs | S. aureus | Sulfacetamide moiety | - | researchgate.net |

| Pyridine-based sulfa drugs | E. coli | Sulfacetamide moiety | - | researchgate.net |

Applications in Agrochemical and Pharmaceutical Research

The utility of this compound and its analogs extends beyond pharmaceuticals into the field of agrochemicals. researchgate.netsmolecule.com Halogenated pyridines are integral components in the synthesis of new pesticides. The stability and efficacy of these agrochemical formulations are often enhanced by the presence of halogen atoms.

In pharmaceutical research, the applications are broad. Substituted pyridines are not only explored as active pharmaceutical ingredients but also as crucial intermediates in the synthesis of complex drug molecules. mdpi.comresearchgate.net The ability to perform selective cross-coupling reactions on a scaffold like this compound allows for the construction of diverse chemical libraries, which are essential for high-throughput screening and the discovery of new lead compounds. mdpi.com The development of solid-phase synthesis methods using scaffolds like 2-chloro-5-bromopyridine further expands the potential for creating large and diverse libraries of pyridine-based compounds for both pharmaceutical and agrochemical research. researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations of this compound Derivatives

The chemical scaffold this compound serves as a versatile intermediate in the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. While this compound itself is not a therapeutic agent, its derivatives have been investigated for various pharmacological activities. The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of these derivatives are crucial for their development as potential drug candidates.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A notable application of halogenated pyridines is in the development of kinase inhibitors, particularly for oncology. Research into diaminopyrimidine-based compounds has yielded potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Although the direct synthesis from this compound is part of a broader synthetic strategy for related compounds, the resulting diaminopyrimidine inhibitors offer insight into the pharmacological profiles that can be achieved from such scaffolds.

Pharmacodynamics of Diaminopyrimidine EGFR Inhibitors

A study by Walter et al. (2014) characterized several irreversible 2,4-diaminopyrimidine (B92962) compounds that are selective for mutant forms of EGFR, including the drug-resistant T790M mutation, while having a lower affinity for wild-type EGFR (EGFRWT). aacrjournals.orgnih.gov This selectivity is critical for minimizing dose-limiting toxicities associated with inhibiting EGFR in healthy tissues. aacrjournals.orgnih.gov The pharmacodynamic activity of these compounds was assessed through various in vitro assays.

The inhibitory activity of these compounds was evaluated against different forms of EGFR and in cellular signaling pathways. For example, compound 3 (later named CO-1686) demonstrated significant selectivity for mutant EGFR over wild-type EGFR. aacrjournals.orgnih.gov The table below summarizes the half-maximal inhibitory concentrations (IC50) for key compounds from this study.

Table 1: In Vitro Inhibitory Activity of Diaminopyrimidine EGFR Inhibitors

| Compound | EGFRL858R/T790M (H1975 cells) IC50 (nM) | EGFRWT (A431 cells) IC50 (nM) | Selectivity for Mutant EGFR (Fold) | Reference |

|---|---|---|---|---|

| 1 | 20 | 500 | 25 | aacrjournals.org |

| 2 | 15 | 400 | 27 | aacrjournals.org |

| 3 (CO-1686) | 10 | >750 | >75 | aacrjournals.orgnih.gov |

| 4 | 18 | 400 | 22 | aacrjournals.org |

Pharmacokinetic and pharmacodynamic studies in mouse models with H1975 tumors showed that the exposure to these compounds was dose-proportional, leading to a dose-dependent modulation of EGFR. aacrjournals.orgnih.gov Importantly, at effective doses, there was no significant inhibition of EGFRWT in the normal lung tissue of the same animals. aacrjournals.orgnih.gov Of the compounds tested, compound 3 showed the most promising efficacy in tumors driven by the EGFRL858R/T790M mutation. aacrjournals.orgnih.gov

5-HT6 Receptor Antagonists

Another area where derivatives of complex pyridines have been explored is in the treatment of cognitive disorders. Cerlapirdine (also known as SAM-531) is a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, which was investigated for its potential in treating Alzheimer's disease. ncats.iomdpi.com The antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which are implicated in cognitive processes. mdpi.com

Pharmacokinetics of Cerlapirdine

The pharmacokinetic profile of Cerlapirdine has been characterized in clinical studies. Key parameters are summarized in the table below.

Table 2: Pharmacokinetic Properties of Cerlapirdine

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Absorption | ~70% | Single 5 mg oral dose | |

| Bioavailability | ~24% (oral) | Not specified | |

| Time to Peak Concentration (Tmax) | 3 hours (range 1.5-6) | Single 5 mg oral dose | ncats.io |

| Biological Half-life | ~60 hours | Single 5 mg oral dose | ncats.io |

| Primary Route of Excretion | Feces | Not specified |

| Metabolism | Via CYP2C8/3A4 to desmethylcerlapirdine (M1) | Not specified | |

Applications in Materials Science and Advanced Functional Materials

Building Blocks for Functional Polymers and Optoelectronic Materialsbldpharm.comvwr.com

The utility of 2-Bromo-4-chloro-5-iodopyridine as a monomer or precursor is most evident in the development of functional polymers and materials for optoelectronic devices. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various cross-coupling conditions enables a stepwise and controlled construction of polymeric and molecular architectures.

The synthesis of conjugated polymers, which form the basis of many organic electronic materials, relies on the iterative formation of carbon-carbon bonds. This compound serves as a key trifunctional building block in this context. The distinct halogen atoms can be selectively addressed in sequential cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are common methods for forming biaryl and heteroaryl systems.

For instance, the most reactive C-I bond can be targeted first in a palladium-catalyzed reaction, followed by the C-Br bond under different catalytic conditions, leaving the C-Cl bond intact for further functionalization. This orthogonal reactivity is crucial for creating well-defined, complex polymer backbones with specific functionalities, which in turn dictates the material's electronic bandgap, charge transport capabilities, and solubility. This controlled synthetic approach allows for the fine-tuning of material properties for specific applications. mdpi.com

Table 1: Regioselective Cross-Coupling Reactions for Polymer Synthesis

| Reaction Type | Reactive Site (Typical Order) | Coupling Partner (Example) | Resulting Linkage | Application in Polymers |

|---|---|---|---|---|

| Sonogashira Coupling | C-I | Alkynylstannane or Terminal Alkyne | Aryl-Alkyne | Introduces rigidity and extends conjugation |

| Suzuki Coupling | C-Br | Arylboronic Acid/Ester | Aryl-Aryl | Builds the main polymer backbone |

| Stille Coupling | C-I or C-Br | Organostannane | Aryl-Aryl | Forms carbon-carbon bonds with high tolerance for functional groups |

| Buchwald-Hartwig Amination | C-Cl | Amine | Aryl-Nitrogen | Introduces charge-transporting or solubilizing groups |

Role in Supramolecular Assemblies and Coordination Chemistrycolorkem.com

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The structure of this compound, featuring a nitrogen lone pair and multiple halogen atoms, makes it an excellent candidate for constructing such assemblies through coordination bonds and halogen bonds.

The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, making it a classic monodentate ligand for coordinating with metal ions. Studies on analogous 2,5-dihalopyridines have shown their ability to form coordination polymers with metal halides, such as copper(I) iodide and copper(I) bromide. researchgate.netmdpi.comsemanticscholar.org In these structures, the pyridine nitrogen coordinates to the metal center. Furthermore, the halogen substituents (Br, Cl, I) can participate in secondary interactions, specifically halogen bonding, with the halide ions of the metal salt or with halogens on adjacent ligands. mdpi.comsemanticscholar.org This leads to the formation of extended one-dimensional, two-dimensional, or three-dimensional supramolecular networks. researchgate.netsemanticscholar.org The specific combination of chloro, bromo, and iodo substituents provides a rich platform for creating complexes with varied structural and electronic properties. mdpi.com

Halogen bonding is a highly directional, non-covalent interaction that is increasingly used in crystal engineering and the design of self-assembling materials. acs.org The iodine and bromine atoms on the this compound ring are effective halogen bond donors, capable of interacting with halogen bond acceptors like the nitrogen atom of another pyridine molecule. This can lead to the formation of predictable, linear, or more complex self-assembled architectures in the solid state. acs.org The interplay between coordination to metal centers and multiple halogen bonding interactions allows for the rational design of intricate supramolecular structures with potentially novel material properties. semanticscholar.org

Table 2: Potential Non-Covalent Interactions in Self-Assembly

| Interaction Type | Donor | Acceptor | Role in Assembly |

|---|---|---|---|

| Coordination Bond | Pyridine Nitrogen (Lewis Base) | Metal Ion (Lewis Acid) | Primary interaction for forming metallosupramolecular structures |

| Halogen Bond | C-I or C-Br | Pyridine Nitrogen or Halide Anion | Directs the formation of extended 1D, 2D, or 3D networks mdpi.comsemanticscholar.org |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes the overall crystal packing |

Potential in Sensor Development and Imaging Applications

The development of fluorescent sensors and imaging agents often relies on molecules whose photophysical properties change in response to their environment or upon binding to a specific analyte. Halogenated pyridines, such as the related compound 2-Bromo-5-iodopyridine, are used to develop fluorescent compounds. chemicalbook.com

The highly functionalized and electron-deficient core of this compound makes it an attractive scaffold for developing such sensors. Through the selective chemical modifications described previously, chromophores or fluorophores can be attached to the pyridine ring. The electronic properties of the resulting molecule can be finely tuned. An interaction with a target analyte (e.g., a metal ion, an anion, or a biomolecule) could perturb the electronic structure of the conjugated system, leading to a detectable change in its absorption or emission spectrum (a colorimetric or fluorescent response). This would form the basis of a chemical sensor or a probe for bio-imaging applications.

Chemical Sensing Platforms

Detailed information and research findings regarding the use of this compound in the development of chemical sensing platforms are not available in the provided search results.

Probes for Molecular Identification

Specific studies and data on the application of this compound as a probe for molecular identification were not found in the conducted searches.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyridines often involves multi-step sequences that can be lengthy and generate significant waste. Future efforts will likely concentrate on developing more atom-economical and sustainable methods for preparing 2-bromo-4-chloro-5-iodopyridine and its analogs.

Key Research Thrusts:

Late-Stage Functionalization: Developing methods for the direct and regioselective introduction of bromo, chloro, and iodo groups onto a pre-existing pyridine (B92270) ring in the final steps of a synthesis. This approach avoids the need to carry sensitive functional groups through a long synthetic sequence.

Flow Chemistry: Utilizing continuous flow reactors can offer improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, and enhanced safety, especially for potentially hazardous reactions like nitration or diazotization that might be part of a synthetic route google.com.

Catalytic Halogenation: Exploring novel catalytic systems, potentially involving transition metals or organocatalysts, for the selective installation of halogens. This would be a significant improvement over traditional methods that often rely on stoichiometric and harsh halogenating agents.

A recent example in the synthesis of the related 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlights the use of operationally simple, two-step methods from readily available starting materials, a strategy that could be adapted for this compound acs.org.

Exploration of Unconventional Reactivity Patterns

The differential reactivity of the C-Br, C-Cl, and C-I bonds in this compound offers a playground for selective chemical transformations. While standard cross-coupling and nucleophilic aromatic substitution reactions are expected, future research will delve into more unconventional reactivity.

Halogen Dance Reactions: This type of reaction involves the intramolecular migration of a halogen atom from one position to another on an aromatic ring, often initiated by a strong base. Studies on related polyhalogenated pyridines have demonstrated the utility of halogen dance reactions to access novel isomers that would be difficult to prepare otherwise. acs.orgnih.gov For instance, deprotonation of a similar compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, with a Hauser base led to a halogen dance, yielding a different constitutional isomer acs.org.

Regioselective Metal-Halogen Exchange: The varying lability of the halogens (typically I > Br > Cl) allows for stepwise and site-selective functionalization. Future work will focus on fine-tuning reaction conditions (e.g., choice of organometallic reagent, temperature) to precisely control which halogen is replaced, enabling the programmed construction of complex, highly substituted pyridines. mdpi.com

Photocatalysis and Electrosynthesis: These modern synthetic techniques can enable transformations under mild conditions that are often not possible with traditional thermal methods. Exploring the photochemical or electrochemical activation of the carbon-halogen bonds in this compound could unlock novel reaction pathways.

Advanced Applications in Chemical Biology and Catalysis

Halogenated pyridines are established pharmacophores and versatile intermediates. chemicalbook.com Future applications of this compound will leverage its unique structure for more sophisticated roles in chemical biology and catalysis.

Chemical Biology: The ability to selectively functionalize the three halogen positions makes this compound an ideal scaffold for creating libraries of molecules for biological screening. It can serve as a core structure for developing:

Protein Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The orthogonal handles on this compound allow for the systematic variation of substituents to optimize binding affinity and selectivity.

Chemical Probes: By attaching reporter tags (e.g., fluorophores, biotin) at one position and a reactive group at another, this scaffold can be used to design chemical probes to study biological targets and pathways.

Agrochemicals: The halogenated pyridine motif is present in numerous pesticides and herbicides. This compound could serve as a starting point for the discovery of new agrochemicals with novel modes of action.

Catalysis: The pyridine nitrogen and the surrounding halogens can coordinate with metal centers, suggesting potential applications in catalysis:

Ligand Development: The compound itself, or its derivatives, could act as ligands for transition metal catalysts. The electronic properties of the ligand, and thus the activity of the catalyst, could be fine-tuned by selectively replacing the halogen atoms.

Organocatalysis: The pyridine nitrogen provides a basic site that could be utilized in organocatalytic transformations. The steric and electronic environment around the nitrogen can be systematically modified to optimize catalytic activity and enantioselectivity.

Integration with Machine Learning and AI for Accelerated Discovery

The vast chemical space that can be accessed from this compound presents a significant challenge for traditional, serial investigation. Machine learning (ML) and artificial intelligence (AI) are set to become indispensable tools for navigating this complexity and accelerating the discovery process. nih.gov

Predictive Modeling:

QSAR (Quantitative Structure-Activity Relationship): By generating a virtual library of derivatives and using ML algorithms, researchers can build models that predict biological activity (e.g., enzyme inhibition, cytotoxicity) or physicochemical properties. nih.govscielo.br This allows for the prioritization of the most promising compounds for synthesis and testing, saving time and resources. nih.gov

Reaction Outcome Prediction: AI models can be trained on existing reaction data to predict the likely products, yields, and optimal conditions for reactions involving this compound. This can guide synthetic planning and reduce the number of failed experiments.